molecular formula C17H26N2O2 B15083485 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol CAS No. 86840-88-2

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol

Cat. No.: B15083485
CAS No.: 86840-88-2
M. Wt: 290.4 g/mol
InChI Key: PYEQZBAPTIFGPU-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Substitution Reactions: The phenol group is introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.

    Alkylation: The octyloxy group is introduced via alkylation reactions using octyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydro-1h-imidazol-2-yl)phenol: Lacks the octyloxy group, which may affect its solubility and biological activity.

    2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methoxyphenol: Contains a methoxy group instead of an octyloxy group, which may result in different chemical and biological properties.

Uniqueness

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol is unique due to the presence of the octyloxy group, which enhances its lipophilicity and may improve its interaction with lipid membranes and hydrophobic targets. This structural feature can lead to distinct biological activities and applications compared to similar compounds.

Properties

CAS No.

86840-88-2

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-5-octoxyphenol

InChI

InChI=1S/C17H26N2O2/c1-2-3-4-5-6-7-12-21-14-8-9-15(16(20)13-14)17-18-10-11-19-17/h8-9,13,20H,2-7,10-12H2,1H3,(H,18,19)

InChI Key

PYEQZBAPTIFGPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C2=NCCN2)O

Origin of Product

United States

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